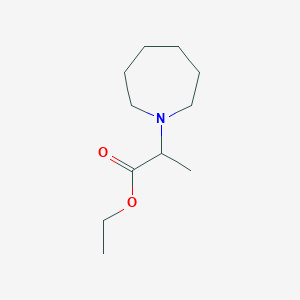

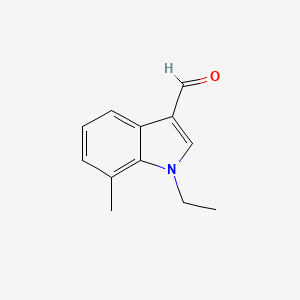

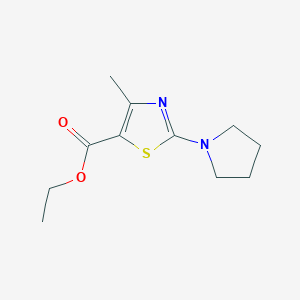

![molecular formula C12H21NO3 B3021057 3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid CAS No. 627844-39-7](/img/structure/B3021057.png)

3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid

Descripción general

Descripción

The compound "3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar structures. For instance, the synthesis and evaluation of various cyclopentanedicarboxylic acid derivatives are discussed, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds involves the derivatization of amino groups and the formation of complexes with metals. For example, the paper titled "A 1,1-dithiocarboxylate ligand with an easily derivatizable group" discusses the synthesis of a bismuth(III) complex of 2-(ethylamino)cyclopent-1-ene-1-dithiocarboxylic acid (EACDA), which is a derivative of a compound with antifungal properties . This suggests that the synthesis of the compound may also involve derivatization steps to enhance solubility and reactivity.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. In the case of the bismuth(III) complex of EACDA, the crystal structure was determined, providing insights into the bonding and geometry of such compounds . Similarly, the molecular structure of the compound "3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid" could be analyzed using crystallography to understand its geometry and potential interactions.

Chemical Reactions Analysis

The papers describe the reactivity of related compounds, such as the formation of complexes with transition metals and the potential for transamination reactions . Additionally, the synthesis of heterocyclic compounds using related reagents suggests that the compound may also participate in reactions leading to the formation of heteroaryl substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, have been improved through derivatization . The inhibitory activity against angiotensin-converting enzyme (ACE) has been evaluated for certain cyclopentanedicarboxylic acid derivatives, indicating potential biological activity . The compound "3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid" may also exhibit specific physical, chemical, and biological properties that could be analyzed in a similar manner.

Aplicaciones Científicas De Investigación

ACE Inhibitor Research

The compound 3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid has structural similarities with compounds studied for their potential as angiotensin-converting enzyme (ACE) inhibitors. Research in this area explores the design of novel ACE inhibitors assuming that a monoamidic residue of a cyclomethylenedicarboxylic acid could offer an alternative structure to the acylproline moiety common in various ACE inhibitors. This hypothesis is based on studies where hydroxamic derivatives of cyclohexane series showed significant ACE inhibitory activities, suggesting that non-amino acid structures could meet the ACE active site requirements for binding. These insights are crucial for designing ACE inhibitors with novel structures and enhanced potencies (Turbanti et al., 1993).

Antibacterial Applications

The structural characteristics of 3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid also align with research on carboxylic acid esters, carbonitriles, and carboxamides of certain naphthyridine derivatives, which were synthesized and evaluated for their antibacterial properties. Initial evaluations in mouse models infected with Escherichia coli demonstrated that certain derivatives offered protection against E. coli and several other gram-negative bacterial pathogenic infections. This area of research signifies the potential application of such compounds as antibacterial agents, with a pro-drug type of mechanism being operable in some cases (Santilli et al., 1975).

Anti-inflammatory Properties

Further research has been conducted on compounds structurally related to 3-[(Ethylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid, particularly in the domain of anti-inflammatory properties. Studies involving the synthesis of various substituted triazoles and their assessment in rat models for anti-inflammatory activity highlight the therapeutic potential of such compounds. Significant anti-inflammatory activity was observed in some of these compounds, suggesting potential applications in treating conditions characterized by inflammation (Czollner et al., 1990).

Propiedades

IUPAC Name |

3-(ethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-13-9(14)8-6-7-12(4,10(15)16)11(8,2)3/h8H,5-7H2,1-4H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBXPGRPHGZSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCC(C1(C)C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40414687 | |

| Record name | 3-(Ethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40414687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627844-39-7 | |

| Record name | 3-(Ethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40414687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

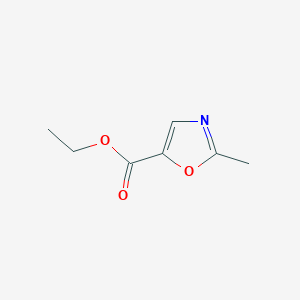

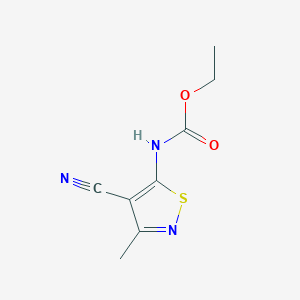

![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)

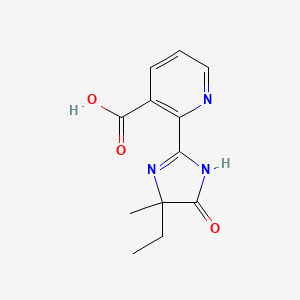

![Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B3020983.png)